molecular formula C12H16O2 B120137 1-(1-Ethoxyethoxy)-4-vinylbenzene CAS No. 157057-20-0

1-(1-Ethoxyethoxy)-4-vinylbenzene

Cat. No. B120137
M. Wt: 192.25 g/mol
InChI Key: DTNCNFLLRLHPNJ-UHFFFAOYSA-N
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Description

The compound 1-(1-Ethoxyethoxy)-4-vinylbenzene is a chemical species that can be inferred to have applications in the synthesis of polymers and organic molecules. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their reactivity, which can be useful in understanding the behavior of 1-(1-Ethoxyethoxy)-4-vinylbenzene in various chemical contexts.

Synthesis Analysis

The synthesis of related vinylbenzene derivatives is described in the papers. For instance, 1-Ethoxyvinylbenzocyclobutene, a compound with a similar ethoxyvinyl group, is synthesized through a halogenated benzyne intermediate from anthranilic acid, followed by cycloaddition with ethyl vinyl ether and subsequent replacement of the halogen atom with a vinyl group . This method could potentially be adapted for the synthesis of 1-(1-Ethoxyethoxy)-4-vinylbenzene by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1-(1-Ethoxyethoxy)-4-vinylbenzene can be speculated to have a benzene ring substituted with an ethoxyethoxy group and a vinyl group. The presence of these groups would influence the electronic properties of the molecule, potentially affecting its reactivity and polymerization behavior. The papers discuss the anionic polymerization of divinylbenzenes with methoxy groups, which suggests that substituents on the benzene ring can significantly impact the polymerization process .

Chemical Reactions Analysis

The chemical reactions involving vinylbenzene derivatives are diverse. For example, the electrochemical reduction of 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene leads to the formation of 1-nitro-2-vinylbenzene, demonstrating the reactivity of the vinyl group in electrosynthetic routes . Similarly, the arylation and vinylation reactions of 4-ethoxycarbonyl-2-methyloxazol-5-one with organolead triacetates to yield α-aryl and α-vinyl N-acetylglycine ethyl esters show the versatility of vinyl groups in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(1-Ethoxyethoxy)-4-vinylbenzene can be extrapolated from the properties of related compounds. The presence of the ethoxyethoxy and vinyl groups would likely make the compound a liquid at room temperature, with a relatively low boiling point compared to non-ether-containing vinylbenzenes. The vinyl group would also provide sites for polymerization or further chemical modification. The papers indicate that methoxy-substituted divinylbenzenes can undergo anionic polymerization to produce soluble polymers with narrow molecular weight distributions, suggesting that 1-(1-Ethoxyethoxy)-4-vinylbenzene could also participate in similar polymerization reactions to yield polymers with useful properties .

Scientific Research Applications

Aromatic Compounds in Liverworts

1-(1-Ethoxyethoxy)-4-vinylbenzene and its derivatives have been isolated from liverworts, like Marchesinia brachiata. These aromatic compounds are studied for their unique structures and potential applications in phytochemistry and organic synthesis (Nagashima, Murakami, & Asakawa, 1999).

Polymerization and Quaternization

The compound has been utilized in the field of polymer science, particularly in the polymerization and quaternization processes. For instance, diethylamination of divinylbenzene, followed by quaternization, has been explored to create new cationic polymers with potential biomedical applications (Kataoka & Tsuruta, 1978).

Electrochemical Reduction Studies

Electrochemical reductions of related compounds have been investigated, leading to the production of vinylbenzene derivatives. These studies are significant in understanding the electrochemical behaviors of such compounds and their potential in synthetic organic electrochemistry (Du & Peters, 2010).

Theoretical Quantum-Chemical Calculations

Theoretical studies involving quantum-chemical calculations have been conducted on derivatives of vinylbenzene, including 1-(1-Ethoxyethoxy)-4-vinylbenzene. These studies provide insights into the molecular mechanics and electronic structure of these compounds, which are crucial for material science and molecular engineering (Lhost & Brédas, 1992).

Anionic Polymerization of Divinylbenzenes

Research on the anionic polymerization of divinylbenzenes, including methoxy-substituted derivatives, has contributed to the development of new polymers with specific properties like solubility and thermal stability. Such studies are important for advancing polymer chemistry and developing new materials (Otake et al., 2017).

Synthesis of Polymerizable Benzocyclobutene

Innovative methods for synthesizing polymerizable benzocyclobutenes, including those containing vinyl groups, have been explored. These compounds have applications in creating polymers that can be crosslinked at reduced temperatures, which is significant in materials science and polymer engineering (Pugh, Baker, & Storms, 2013).

properties

IUPAC Name

1-ethenyl-4-(1-ethoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-11-6-8-12(9-7-11)14-10(3)13-5-2/h4,6-10H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNCNFLLRLHPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

157057-21-1
Record name Benzene, 1-ethenyl-4-(1-ethoxyethoxy)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157057-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40431834
Record name p-(1-Ethoxyethoxy)styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethoxyethoxy)-4-vinylbenzene

CAS RN

157057-20-0
Record name 1-Ethenyl-4-(1-ethoxyethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157057-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(1-Ethoxyethoxy)styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-ethenyl-4-(1-ethoxyethoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
신동진, 류상욱 - 한국고분자학회학술대회연구논문초록집, 2022 - cheric.org
The purpose of this study is to evaluate the polymerization and physical properties of three types of 4-hydroxystyrene-based protected monomers that are anionically polymerizable and …
Number of citations: 2 www.cheric.org

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